molecular formula C10H11NO B1280976 8-Amino-1-tetralone CAS No. 210346-49-9

8-Amino-1-tetralone

Cat. No.: B1280976
CAS No.: 210346-49-9
M. Wt: 161.2 g/mol
InChI Key: FOFIZBDOYSOLKU-UHFFFAOYSA-N
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Description

8-Amino-1-tetralone is an organic compound with the molecular formula C10H11NO. It is a derivative of tetralone, featuring an amino group at the eighth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

8-Amino-1-tetralone plays a significant role in biochemical reactions, particularly in the inhibition of reactive oxygen species (ROS) production. It interacts with various enzymes and proteins, including monoamine oxidase (MAO) and other biomolecules involved in oxidative stress responses . The amino moiety at the sixth position of 1-tetralone chalcones is crucial for its ROS inhibitory potency . Additionally, this compound has been studied for its hepatoprotective ability, showing promising results compared to standard hepatoprotective drugs .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the cell cycle in human erythroleukemic cell lines, such as K562 . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ROS production in LPS-stimulated RAW 264.7 macrophages, highlighting its potential in reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure-activity relationship reveals that the amino moiety at the sixth position plays a vital role in its ROS inhibitory potency . Additionally, this compound has been studied for its ability to inhibit monoamine oxidase (MAO), with substitution on the 1-tetralone moiety affecting its inhibition potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it maintains its inhibitory effects on ROS production and MAO inhibition over extended periods . Long-term effects on cellular function have also been observed, with this compound demonstrating sustained inhibition of oxidative stress and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, while lower doses maintain its inhibitory effects on ROS production and enzyme activity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid catabolism. It interacts with enzymes and cofactors that regulate oxidative stress responses and cellular metabolism . The compound’s role in these pathways highlights its potential in modulating metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. The compound’s transport and distribution mechanisms are crucial for understanding its biochemical effects and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Amino-1-tetralone can be synthesized through several methods. One common approach involves the reduction of 8-nitro-1-tetralone using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1-tetralone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium cyanoborohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products:

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFIZBDOYSOLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464660
Record name 8-AMINO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210346-49-9
Record name 8-AMINO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The amide (Intermediate J2, 4.12 g, 20.3 mmol) was heated at 90° C. in 6N HCl (140 mL) for 3 h. The mixture was cooled to rt and Na2CO3 was added in small portions followed by addition of 2N NaOH until the mixture was at pH 8. The aqueous layer was extracted with EtOAc and the organic fractions were combined, washed with brine, dried, filtered and concentrated to give 8-amino-3,4-dihydro-2H-naphthalen-1-one (Intermediate J3) as a dark red solid 1.82 g (56%).
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140 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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